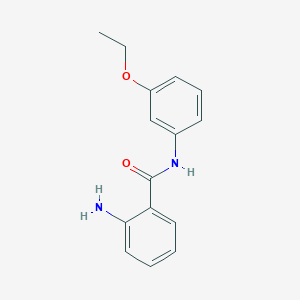

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

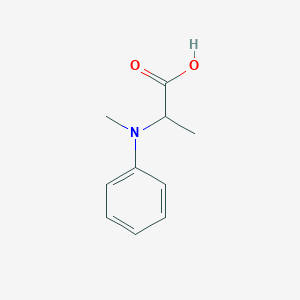

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide is a useful research compound. Its molecular formula is C26H32BrN5O4 and its molecular weight is 558.477. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Bektaş et al. (2007) focuses on the synthesis and antimicrobial activities of some novel triazole derivatives, including compounds structurally related to the specified chemical, demonstrating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

- Abate et al. (2011) explored arylamides hybrids as tools for the development of PET radiotracers, highlighting the role of similar compounds in tumor diagnosis and the advancement of imaging technologies (Abate et al., 2011).

Pharmacological Applications

- Vangveravong et al. (2011) synthesized compounds related to aripiprazole, an antipsychotic and antidepressant, evaluating their affinity at D₂-like dopamine receptors. This underscores the importance of such compounds in developing new treatments for psychiatric disorders (Vangveravong et al., 2011).

Antimicrobial and Antifungal Activities

- Patel and Patel (2010) conducted a synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, indicating the utility of structurally related compounds in addressing antibiotic-resistant infections (Patel & Patel, 2010).

Anticancer Activities

- Nowak et al. (2015) prepared amino- and sulfanyl-derivatives of benzoquinazolinones, evaluating their potential cytotoxicity on cancer cell lines, showcasing the application of similar compounds in cancer research (Nowak et al., 2015).

Neuropharmacology

- Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for 5-HT1A receptors, illustrating the use of related compounds in neuropharmacological research and receptor visualization (Lacivita et al., 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide, which is synthesized from 4-(4-methoxyphenyl)piperazine and butyric anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "4-(4-methoxyphenyl)piperazine", "butyric anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)", "ethyl acetate" ], "Reaction": [ "Synthesis of 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid:", "Step 1: 2-aminobenzoic acid is reacted with phosphorus oxychloride (POCl3) in DCM to form 2-chlorobenzoic acid.", "Step 2: 2-chlorobenzoic acid is reacted with sodium azide (NaN3) in DMF to form 2-azidobenzoic acid.", "Step 3: 2-azidobenzoic acid is reacted with sodium hydride (NaH) in DMF to form 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid.", "Synthesis of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide:", "Step 1: 4-(4-methoxyphenyl)piperazine is reacted with butyric anhydride in DCM in the presence of TEA to form N-(4-(4-methoxyphenyl)piperazin-1-yl)butanamide.", "Step 2: N-(4-(4-methoxyphenyl)piperazin-1-yl)butanamide is reacted with NHS and DCC in DMF to form N-(4-(4-methoxyphenyl)piperazin-1-yl)butyramide.", "Step 3: N-(4-(4-methoxyphenyl)piperazin-1-yl)butyramide is reacted with propylamine in DMF to form N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide.", "Coupling of intermediates:", "Step 1: 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid and N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide are coupled using DCC and NHS in DMF to form the final product.", "Step 2: The crude product is purified using column chromatography with ethyl acetate as the eluent.", "Step 3: The purified product is dried over magnesium sulfate and recrystallized from diethyl ether to obtain the final compound." ] } | |

Número CAS |

892286-24-7 |

Fórmula molecular |

C26H32BrN5O4 |

Peso molecular |

558.477 |

Nombre IUPAC |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide |

InChI |

InChI=1S/C26H32BrN5O4/c1-36-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)35/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,35) |

Clave InChI |

QNDXRPIXSKKUGM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)

![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)

![1-(4-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopentane-1-carboxamide](/img/structure/B2968938.png)

![4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2968942.png)

![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2968945.png)

![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)